[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Lipophilicity Drug-likeness ADME

[3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine (CAS 1037163-76-0) is a fluorinated phenyl-imidazole benzylamine building block with the molecular formula C₁₁H₁₂FN₃ and a molecular weight of 205.23 g/mol. It belongs to the class of 1-aryl-2-methylimidazole derivatives featuring a primary aminomethyl group at the para position relative to the imidazole ring and a fluorine substituent at the meta position of the phenyl ring.

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
CAS No. 1037163-76-0
Cat. No. B1519047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine
CAS1037163-76-0
Molecular FormulaC11H12FN3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=C(C=C(C=C2)CN)F
InChIInChI=1S/C11H12FN3/c1-8-14-4-5-15(8)11-3-2-9(7-13)6-10(11)12/h2-6H,7,13H2,1H3
InChIKeyVMEUQOMHWNIZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine (CAS 1037163-76-0) – Technical Baseline for Scientific Procurement


[3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine (CAS 1037163-76-0) is a fluorinated phenyl-imidazole benzylamine building block with the molecular formula C₁₁H₁₂FN₃ and a molecular weight of 205.23 g/mol . It belongs to the class of 1-aryl-2-methylimidazole derivatives featuring a primary aminomethyl group at the para position relative to the imidazole ring and a fluorine substituent at the meta position of the phenyl ring . The compound is commercially available at 95% purity from major suppliers and is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase modulation and immuno-oncology pathways [1][2].

Why Generic Substitution of 3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine (1037163-76-0) Introduces Risk in Lead Optimization


Within the phenyl-imidazole benzylamine class, seemingly minor structural variations produce measurable shifts in key physicochemical parameters that directly affect pharmacokinetic behavior and target engagement. The simultaneous presence of the 3-fluoro substituent and the 2-methyl group on the imidazole ring creates a distinct electronic and steric environment not replicated by the non-fluorinated analog (CAS 883291-45-0), the 5-fluoro positional isomer (CAS 1096895-03-2), or the 2-substituted regioisomer (CAS 876717-29-2) . These differences manifest quantitatively in lipophilicity (ΔLogP up to 1.21), amine basicity (pKa modulation), and GHS safety classification – any one of which can alter solubility, permeability, off-target binding, and laboratory handling requirements during downstream synthesis or biological screening [1].

Quantitative Differentiation Evidence for 3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine (1037163-76-0) vs. Closest Analogs


Lipophilicity (LogP) Reduction vs. Non-Fluorinated Analog – Aqueous Solubility Advantage

The target compound exhibits a calculated LogP of 1.128, representing a >50% reduction in lipophilicity compared to its non-fluorinated para-substituted analog 4-(2-methyl-1H-imidazol-1-yl)benzylamine (LogP 2.340) . This 1.21 log-unit decrease corresponds to an approximately 16-fold shift in the octanol-water partition coefficient, favoring aqueous solubility [1]. The 5-fluoro positional isomer (LogP 1.779) and the 2-substituted regioisomer (LogP 0.985) occupy intermediate and lower positions respectively, demonstrating that both fluorine presence and position critically tune lipophilicity within this scaffold [2].

Lipophilicity Drug-likeness ADME

Density and Molecular Packing – Impact on Crystallinity and Formulation Behavior

The target compound has a predicted density of 1.22 ± 0.1 g/cm³, which is approximately 7% higher than the non-fluorinated analog (1.14 g/cm³) . The introduction of fluorine at the 3-position of the phenyl ring increases molecular weight by 18 Da (from 187.24 to 205.23) and enhances crystal packing density. This difference can affect melting point behavior, solubility in organic solvents, and long-term storage stability of the neat compound [1]. The predicted boiling point (364.1 ± 52.0 °C) is slightly lower than that of the non-fluorinated analog (369.6 °C), consistent with the reduced intermolecular hydrogen-bonding capacity of the fluorinated aromatic system .

Solid-state properties Crystallinity Formulation

Amine Basicity (pKa) Modulation – Impact on Salt Formation and Reactive Handling

The predicted pKa of the primary amine in the target compound is 8.74 ± 0.10, reflecting the electron-withdrawing influence of the 3-fluoro substituent on the phenyl ring, which reduces the basicity of the benzylamine nitrogen relative to non-halogenated benzylamines that typically exhibit pKa values of 9.3–9.6 [1]. This moderate reduction in basicity has practical consequences: it shifts the protonation equilibrium at physiological pH (7.4), potentially altering permeability and receptor interactions when the compound is used as a fragment or when incorporated into larger molecules via the amine handle . The pKa value also influences the choice of coupling conditions during amide bond formation or reductive amination in downstream synthetic workflows.

Amine basicity Salt formation Reactivity

GHS Safety Profile – Reduced Corrosivity vs. Non-Fluorinated Analog Improves Laboratory Handling

The target compound carries a GHS07 (Harmful/Irritant) classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the non-fluorinated analog 4-(2-methyl-1H-imidazol-1-yl)benzylamine carries a more severe GHS classification including 'Causes serious eye damage' and 'Causes severe skin burns and eye damage,' consistent with a corrosive rather than irritant designation [1]. The introduction of the 3-fluoro substituent on the phenyl ring reduces the intrinsic basicity and reactivity of the amine, translating into a measurably less hazardous handling profile that can reduce the need for specialized containment during medium-scale synthesis.

Laboratory safety GHS classification Occupational health

Structural Uniqueness for Diversification – Distinct Substitution Pattern Enables Exclusive IP and Chemical Space

The 3-fluoro-4-(2-methyl-1H-imidazol-1-yl) substitution pattern of this benzylamine is structurally distinct from all commercially common regioisomers. Systematic comparison reveals that the non-fluorinated analog (4-substituted, no F), the 5-fluoro-2-imidazolyl positional isomer, the 2-substituted regioisomer, and the α-methyl amine homolog (CAS 1019554-00-7) each occupy different vectors in chemical space [1]. This specific substitution geometry has been embedded into patent-exemplified PAI-1 inhibitor scaffolds (US9718760) and kinase modulator chemotypes (US9145392), where the 3-fluoro-4-imidazolyl phenyl fragment provides a vector for amine-directed diversification that is not accessible from the 2- or 5-fluoro positional isomers [2][3]. The Fsp³ value of 0.182 further confirms the predominantly aromatic, flat character of this fragment, making it suitable for hinge-binding motifs in kinase programs .

Chemical space Intellectual property Fragment-based drug discovery

Recommended Application Scenarios for 3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine (1037163-76-0) Based on Differentiated Evidence


Fragment-Based Drug Discovery for Kinase and Immuno-Oncology Targets

The compound's LogP of 1.128 places it within the optimal fragment-likeness range (LogP 0–3), while its low molecular weight (205 Da) and Fsp³ of 0.18 satisfy Rule-of-Three fragment criteria . The primary amine handle at the benzylic position enables rapid elaboration via amide coupling, reductive amination, or sulfonamide formation. The 3-fluoro-4-(2-methylimidazol-1-yl)phenyl scaffold has been specifically exemplified in kinase modulator patents (US9145392) and PAI-1 inhibitor programs (US9718760), indicating validated tractability for medicinal chemistry optimization [1][2]. The reduced LogP compared to non-fluorinated analogs minimizes the risk of lipophilicity-driven assay interference, a common pitfall in fragment screening.

Synthesis of CNS-Penetrant Chemical Probes Requiring Balanced Polarity

With a LogP of 1.128, a single H-bond donor, and two H-bond acceptors, this building block occupies physicochemical space consistent with CNS drug-likeness guidelines (LogP 1–4, HBD ≤ 3, MW < 400 when elaborated) . The fluorine substituent enhances metabolic stability at the phenyl ring while reducing pKa relative to non-halogenated benzylamines (pKa 8.74 vs. ~9.34), potentially improving membrane permeability at physiological pH by reducing the fraction of ionized amine . This makes the compound a strategic choice for constructing CNS-targeted chemical probes when incorporated into larger architectures via its amine handle.

Parallel Library Synthesis in Automated Medicinal Chemistry Workflows

The commercially available 95% purity, well-characterized physicochemical properties (LogP, pKa, density, boiling point), and GHS07 (Irritant rather than Corrosive) safety classification make this compound amenable to high-throughput parallel synthesis . The less hazardous profile compared to the non-fluorinated analog reduces the need for specialized ventilation and containment during automated liquid handling, lowering operational barriers in library production. The unique 3-fluoro-4-(2-methylimidazol-1-yl) substitution pattern generates library members that occupy chemical space distinct from those produced using more common 4-substituted or 2-substituted regioisomers, increasing the diversity and patentability of screening collections .

CYP Enzyme Interaction Studies Using Phenyl-Imidazole Chemical Probes

The 1-arylimidazole structural motif is a well-established pharmacophore for cytochrome P450 enzyme interactions, with related phenyl-imidazoles showing CYP3A4 inhibition activity in the 800 nM to 10 μM range [3]. The specific 2-methyl and 3-fluoro substitution pattern of this compound provides a distinct electronic environment at the imidazole nitrogen (the heme-coordinating moiety) compared to unsubstituted or 4-fluoro analogs, enabling structure-activity relationship studies of CYP isoform selectivity. The defined LogP of 1.128 and predicted pKa of 8.74 provide a reproducible baseline for interpreting CYP inhibition data across experimental series .

Quote Request

Request a Quote for [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.